molecular formula C11H16ClN3O2 B1477618 2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one CAS No. 2098113-89-2

2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Cat. No.: B1477618
CAS No.: 2098113-89-2
M. Wt: 257.72 g/mol
InChI Key: UEULGEQBFDHZSU-UHFFFAOYSA-N
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Description

2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

One study focused on the synthesis of new pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities. These compounds have shown promising results against a variety of organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans, utilizing different synthesis pathways involving ethan-1-one derivatives (Hassan, 2013).

Synthesis of Heterocyclic Compounds

Another aspect of research highlights the synthesis of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles, showcasing the versatility of these compounds in creating structurally diverse heterocyclic molecules with potential biological activities (Uma et al., 2017).

Transformation into Imidazo Derivatives

Research into the transformations of pyrido[1,2-a]pyrazine ring systems into imidazo derivatives like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines further demonstrates the chemical flexibility and utility of these compounds in synthesizing complex structures, which could have various scientific and pharmacological applications (Kolar et al., 1996).

Development of Novel Heterocycles

Studies also involve the synthesis and structural analysis of novel heterocycles, indicating the potential of such compounds in the development of new materials or drugs with unique properties. This includes research on the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents, which leads to a variety of heterocyclic derivatives (Kosolapova et al., 2013).

Properties

IUPAC Name

2-chloro-1-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-8-5-15-10(3-9(13-15)7-17-2)6-14(8)11(16)4-12/h3,8H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULGEQBFDHZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)COC)CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 6
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

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